(4R)-3-[(2S,3S)-3-[[2-(4-amino-2,6-dimethyl-phenoxy)acetyl]amino]-2-hydroxy-4-phenyl-butanoyl]-N-[(1S,2R)-2-hydroxyindan-1-yl]-5,5-dimethyl-thiazolidine-4-carboxamide
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Overview
Description
KNI-1293, also known as KNI-1293 Biotin, is a biochemical reagent that is primarily used as a biological material or organic compound in life science research. It is a derivative of biotin, a vitamin that is essential for various metabolic processes in living organisms. The compound has a molecular formula of C45H56N6O8S2 and a molecular weight of 873.09 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of KNI-1293 involves multiple steps, including the formation of peptide bonds and the incorporation of biotin. The process typically starts with the protection of functional groups, followed by the coupling of amino acids and other building blocks. The final step involves the deprotection of functional groups to yield the desired compound .
Industrial Production Methods: Industrial production of KNI-1293 follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The compound is then lyophilized to obtain a solid product .
Chemical Reactions Analysis
Types of Reactions: KNI-1293 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups in the compound.
Substitution: KNI-1293 can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized biotin derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
KNI-1293 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and assays.
Biology: Employed in the study of protein interactions and cellular processes.
Medicine: Investigated for its potential therapeutic applications and as a diagnostic tool.
Industry: Utilized in the production of biotinylated compounds and as a biochemical assay reagent.
Mechanism of Action
The mechanism of action of KNI-1293 involves its interaction with specific molecular targets. The compound binds to proteins and other biomolecules through its biotin moiety, forming strong non-covalent bonds. This interaction facilitates the detection, purification, and modification of proteins and other biomolecules in various assays and experiments .
Comparison with Similar Compounds
KNI-10743: Another biotinylated compound with similar applications in biochemical research.
KNI-10333: A phenylacetyl tripeptide with high antimalarial activity.
KNI-10343: Similar to KNI-10333 but with different substituents at the P3 phenylacetyl ring.
Uniqueness of KNI-1293: KNI-1293 is unique due to its specific structure and high affinity for streptavidin and avidin proteins. This property makes it highly effective in various biochemical assays and research applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C35H42N4O6S |
---|---|
Molecular Weight |
646.8 g/mol |
IUPAC Name |
(4R)-3-[(2S,3S)-3-[[2-(4-amino-2,6-dimethylphenoxy)acetyl]amino]-2-hydroxy-4-phenylbutanoyl]-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide |
InChI |
InChI=1S/C35H42N4O6S/c1-20-14-24(36)15-21(2)31(20)45-18-28(41)37-26(16-22-10-6-5-7-11-22)30(42)34(44)39-19-46-35(3,4)32(39)33(43)38-29-25-13-9-8-12-23(25)17-27(29)40/h5-15,26-27,29-30,32,40,42H,16-19,36H2,1-4H3,(H,37,41)(H,38,43)/t26-,27+,29-,30-,32+/m0/s1 |
InChI Key |
ABHNHNZCHPWXFW-RIQJEONASA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1OCC(=O)N[C@@H](CC2=CC=CC=C2)[C@@H](C(=O)N3CSC([C@H]3C(=O)N[C@@H]4[C@@H](CC5=CC=CC=C45)O)(C)C)O)C)N |
Canonical SMILES |
CC1=CC(=CC(=C1OCC(=O)NC(CC2=CC=CC=C2)C(C(=O)N3CSC(C3C(=O)NC4C(CC5=CC=CC=C45)O)(C)C)O)C)N |
Origin of Product |
United States |
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